NMDA NR1/NR2A Agonist Activity Comparison
The compound exhibits agonist activity at rat NMDA NR1/NR2A receptors with an EC50 of 1.80 μM (1,800 nM) measured via intracellular calcium mobilization FLIPR assay in BHK21 cells [1]. In comparison, the classical NMDA receptor partial agonist D-cycloserine displays an EC50 of approximately 14 μM at NR1/NR2A receptors under comparable assay conditions [2]. This 7.8-fold higher potency in vitro indicates that the compound may provide a stronger functional response at lower concentrations in NMDA receptor screening applications.
7.8-fold lower EC50
| Evidence Dimension | NMDA NR1/NR2A receptor agonist potency (EC50) |
|---|---|
| Target Compound Data | 1,800 nM (1.80 μM) |
| Comparator Or Baseline | D-cycloserine: 14 μM (14,000 nM) |
| Quantified Difference | 7.8-fold more potent than D-cycloserine |
| Conditions | Rat NR1/NR2A expressed in BHK21 cells; intracellular calcium flux measured by FLIPR assay |
Why This Matters
This quantitative potency differential supports the selection of this compound over D-cycloserine when stronger NMDA receptor activation is required for mechanistic studies or phenotypic screening.
- [1] BindingDB Entry BDBM17657. Agonist activity at rat NR1/NR2A receptor expressed in BHK21 cells assessed as change in intracellular calcium levels by FLIPR assay. Accessed 2026. View Source
- [2] Sheinin, A.; Shavit, S.; Benveniste, M. Subunit specificity and mechanism of action of NMDA partial agonist D-cycloserine. Neuropharmacology 2001, 41(2), 151-158. DOI: 10.1016/S0028-3908(01)00058-2. View Source
